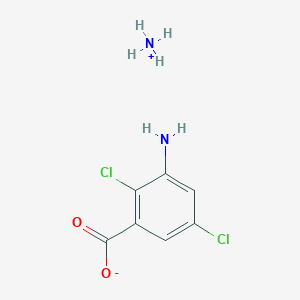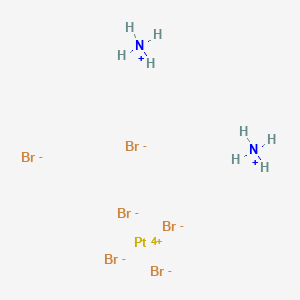
2-Cyanobenzamide
概要
説明
2-Cyanobenzamide is a chemical compound with the molecular formula C8H6N2O . It is used in laboratory settings and for the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 2-Cyanobenzamide can be achieved through the reaction of phthalimide with concentrated ammonium hydroxide . This compound can also be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of 2-Cyanobenzamide involves a benzene ring with an amide group and a cyano group attached to it .Chemical Reactions Analysis
2-Cyanobenzamide can react with SiCl4 in quinoline at elevated temperatures to form a blue solid . It can also undergo various chemical reactions, including those involving acid/base equilibria .Physical And Chemical Properties Analysis
2-Cyanobenzamide has a molecular weight of 146.15 and a density of 1.2±0.1 g/cm3 . Its boiling point is 341.5±25.0 °C at 760 mmHg, and it has a flash point of 160.3±23.2 °C . The compound is solid at room temperature .科学的研究の応用
Photosensitizers for Photodynamic Therapy (PDT)
2-Cyanobenzamide is used in the synthesis of photocyanine, a Zinc (II) phthalocyanine (ZnPc) type photosensitizer . Photocyanine has low dark toxicity and high single oxygen quantum yield, making it a promising candidate for photodynamic therapy (PDT), a treatment modality for cancer . PDT involves the administration of a photosensitizer followed by laser irradiation at a wavelength corresponding to the absorbance band of the sensitizing agent .
Functional Chromophores
Phthalocyanine, a derivative of 2-Cyanobenzamide, is a conventional dyestuff exhibiting vivid blue or green color . It has been utilized as a functional molecule in various fields due to its excellent optical and electrochemical properties . Phthalocyanine has been central to functional chromophore molecules for over a century due to its unique optical and electrochemical properties .
Catalysts
Phthalocyanine, a derivative of 2-Cyanobenzamide, has been utilized as a catalyst in various chemical reactions . Its unique structure and properties make it an effective catalyst for a variety of chemical processes .
Deodorants
Phthalocyanine, a derivative of 2-Cyanobenzamide, has been used as a deodorant . Its unique chemical properties allow it to neutralize a wide range of odors .
Optical Discs
Phthalocyanine, a derivative of 2-Cyanobenzamide, has been used in the manufacturing of optical discs . Its excellent optical properties make it suitable for use in data storage devices .
Semiconductors
Phthalocyanine, a derivative of 2-Cyanobenzamide, has been used in the production of semiconductors . Its unique electrochemical properties make it suitable for use in electronic devices .
Safety and Hazards
将来の方向性
2-Cyanobenzamide is used in the synthesis of silicon phthalocyanines, which have a wide range of applications in various fields such as photouncaging techniques, photothermal and photoimmunotherapy, photovoltaics, optoelectronics, and photocatalysis . The future directions of 2-Cyanobenzamide could be aligned with these applications.
作用機序
Target of Action
It’s worth noting that similar compounds, such as 2-aminobenzamide derivatives, are known to interact with histone deacetylase (hdac) structures .
Mode of Action
For instance, 2-aminobenzamide derivatives are known to bind to HDAC structures, potentially influencing gene expression .
Biochemical Pathways
If we consider its potential interaction with hdac structures, it could potentially influence a variety of cellular processes, including cell cycle progression, differentiation, and apoptosis .
Result of Action
If it does indeed interact with hdac structures like its 2-aminobenzamide counterparts, it could potentially influence gene expression and thereby affect a variety of cellular processes .
特性
IUPAC Name |
2-cyanobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQPCKPKAIRSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066170 | |
| Record name | Benzamide, 2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanobenzamide | |
CAS RN |
17174-98-0 | |
| Record name | 2-Cyanobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17174-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017174980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyanobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-cyano- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-cyanobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some interesting reactions that 2-cyanobenzamide undergoes?
A1: 2-Cyanobenzamide exhibits diverse reactivity due to its functional groups. It undergoes base-catalyzed cyclization to form [(1-oxo-3-iminoisoindolino-endo-N)pentaamminecobalt(III)] in the presence of pentaamminecobalt(III) ions. [] This reaction highlights the nucleophilic character of the amide nitrogen and its ability to participate in ring-forming reactions. Additionally, 2-cyanobenzamide can be converted to 1,2-benzisothiazolin-3-one via a multistep synthesis involving reaction with sodium sulfide and subsequent oxidative cyclization. [] This synthetic route showcases the versatility of 2-cyanobenzamide as a building block for more complex heterocyclic compounds.
Q2: Can 2-cyanobenzamide be used as a starting material for synthesizing other compounds?
A2: Yes, 2-cyanobenzamide serves as a valuable building block in organic synthesis. For instance, it can be transformed into methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids, which hold promise as building blocks for peptidomimetics. [] These modified amino acids can be incorporated into peptides to modulate their properties, making them attractive targets for drug development.
Q3: Does the structure of 2-cyanobenzamide influence its reactivity?
A3: The position of the cyano group on the benzene ring plays a crucial role in the reactivity of 2-cyanobenzamide. Studies comparing 2-cyanobenzamide with its isomer, 3-cyanobenzamide, reveal significant differences in their ring-chain isomeric transitions. [] This comparison highlights the importance of the ortho relationship between the cyano and amide groups in dictating the compound's reactivity and its ability to participate in specific transformations.
Q4: Are there any supramolecular applications of 2-cyanobenzamide?
A4: Research has shown that guanidinium organosulfonate frameworks, such as tetrakis(guanidinium) pyrenetetrasulfonate (G4PYR) and bis(guanidinium) 1,5-napthalene disulfonate (G2NDS), can catalyze the cyclization of 2-cyanobenzamide to isoindolone. [] These frameworks also exhibit remarkable selectivity in encapsulating isoindolone over 2-cyanobenzamide. This selective encapsulation opens up potential applications in controlled release systems and separation technologies.
Q5: Is there any research on the coordination chemistry of 2-cyanobenzamide?
A5: 2-Cyanobenzamide readily forms complexes with metal ions. For example, it coordinates to pentaamminecobalt(III) ions through both the amide nitrogen and the nitrile nitrogen, leading to linkage isomers. [] This coordination behavior sheds light on the potential use of 2-cyanobenzamide as a ligand in coordination chemistry and catalysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid](/img/structure/B92371.png)












